Rubidium formate

Descripción

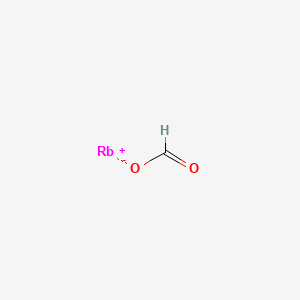

Structure

3D Structure of Parent

Propiedades

Número CAS |

3495-35-0 |

|---|---|

Fórmula molecular |

CH2O2Rb |

Peso molecular |

131.493 g/mol |

Nombre IUPAC |

rubidium(1+);formate |

InChI |

InChI=1S/CH2O2.Rb/c2-1-3;/h1H,(H,2,3); |

Clave InChI |

LYSWMZYJZUHFIU-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].[Rb+] |

SMILES canónico |

C(=O)O.[Rb] |

Otros números CAS |

3495-35-0 |

Pictogramas |

Irritant |

Números CAS relacionados |

64-18-6 (Parent) |

Sinónimos |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Rubidium Formate

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed protocols for the laboratory synthesis of rubidium formate (CHO₂Rb), a key inorganic compound with applications in various scientific domains. The following sections outline two primary, reliable methods for its preparation, starting from common rubidium precursors: rubidium hydroxide and rubidium carbonate. This document includes comprehensive experimental procedures, data presentation in tabular format, and process visualizations to ensure clarity and reproducibility in a research environment.

Physicochemical Properties of this compound

This compound is a white crystalline solid. It is the rubidium salt of formic acid. Key physicochemical data are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | CHO₂Rb |

| Molecular Weight | 130.485 g/mol [1] |

| Appearance | White crystalline powder[1] |

| Melting Point | 170 °C[1] |

| Solubility | Miscible in water. Also miscible with ether, acetone, ethyl acetate, methanol, and ethanol.[2] |

| Hygroscopicity | Hygroscopic[2] |

Synthesis Protocols

Two principal methods for the laboratory-scale synthesis of this compound are detailed below. Both methods are based on acid-base neutralization reactions and are highly effective.

Method 1: Neutralization of Rubidium Hydroxide with Formic Acid

This method involves the direct reaction of a rubidium hydroxide solution with formic acid. The reaction is a straightforward neutralization that yields this compound and water, as depicted in the chemical equation below.

Chemical Equation: RbOH + HCOOH → HCOORb + H₂O[1]

-

Reactant Preparation:

-

Prepare a solution of rubidium hydroxide (RbOH) by dissolving a known mass (e.g., 10.27 g, 0.1 mol) in deionized water (e.g., 50 mL).

-

Measure a stoichiometric equivalent of formic acid (HCOOH). For a quantitative reaction, it is advisable to use a slight excess of formic acid to ensure complete neutralization of the base. For 0.1 mol of RbOH, use approximately 4.8 g (or 4.0 mL of 98-100% formic acid, 0.105 mol).

-

-

Reaction Procedure:

-

In a fume hood, place the rubidium hydroxide solution in a beaker equipped with a magnetic stirrer.

-

Slowly add the formic acid to the rubidium hydroxide solution dropwise while stirring continuously. The reaction is exothermic, so the addition should be controlled to prevent excessive heat generation. The use of an ice bath to cool the beaker is recommended.

-

After the addition is complete, continue stirring the solution for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

-

Monitor the pH of the solution using a pH meter or pH indicator strips. The final pH should be neutral (approximately 7.0). If the solution is still basic, add a small amount of formic acid until neutrality is reached.

-

-

Isolation and Purification:

-

Transfer the resulting this compound solution to an evaporating dish.

-

Gently heat the solution on a hot plate or water bath to evaporate the water. Avoid boiling to prevent spattering.

-

As the volume decreases, white crystals of this compound will begin to precipitate.

-

Once the volume is significantly reduced and a substantial amount of crystals have formed, remove the dish from the heat and allow it to cool to room temperature, followed by further cooling in an ice bath to maximize crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials, followed by a wash with a cold, water-miscible organic solvent (e.g., ethanol or acetone) to aid in drying.

-

Dry the purified this compound crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

-

-

Yield: The theoretical yield for this reaction is high, typically in the range of 90-98%, depending on the efficiency of the crystallization and recovery steps.

-

Purity: The purity of the final product is generally high, often exceeding 99%, especially after careful washing and drying.[1]

Method 2: Reaction of Rubidium Carbonate with Formic Acid

This method provides an alternative route to this compound using the more commonly available and stable rubidium carbonate. The reaction produces this compound, water, and carbon dioxide gas.

Chemical Equation: Rb₂CO₃ + 2HCOOH → 2HCOORb + H₂O + CO₂[1]

-

Reactant Preparation:

-

Weigh a specific amount of rubidium carbonate (Rb₂CO₃) (e.g., 11.54 g, 0.05 mol) and dissolve it in a minimum amount of deionized water (e.g., 50 mL) in a beaker.

-

Calculate the stoichiometric amount of formic acid required. For 0.05 mol of Rb₂CO₃, 0.1 mol of HCOOH is needed (approximately 4.6 g or 3.8 mL of 98-100% formic acid).

-

-

Reaction Procedure:

-

Place the beaker containing the rubidium carbonate solution on a magnetic stirrer in a fume hood.

-

Slowly and carefully add the formic acid dropwise to the rubidium carbonate solution. Effervescence (release of CO₂ gas) will occur, so the addition must be slow to prevent the reaction from becoming too vigorous and foaming over.

-

Continue adding formic acid until the effervescence ceases, indicating that all the carbonate has reacted.

-

After complete addition, stir the solution for another 15-20 minutes.

-

Check the pH of the solution to ensure it is neutral. If necessary, add a few more drops of formic acid.

-

-

Isolation and Purification:

-

Follow the same isolation and purification procedure as described in Method 1 (Section 2.1.3). This includes evaporation of the solvent, crystallization, filtration, washing, and drying of the this compound product.

-

-

Yield: Similar to Method 1, the yield is expected to be high, typically over 90%.

-

Purity: The purity of the this compound obtained from this method is also high, generally >99% after proper purification.

Process Visualization

The following diagrams illustrate the workflows for the synthesis of this compound.

Caption: Workflow for this compound Synthesis from Rubidium Hydroxide.

Caption: Workflow for this compound Synthesis from Rubidium Carbonate.

Safety Precautions

-

Rubidium Hydroxide and Rubidium Carbonate: Both are alkaline and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Formic Acid: Formic acid is corrosive and has a pungent odor. All manipulations should be carried out in a well-ventilated fume hood. Wear acid-resistant gloves and safety goggles.

-

Exothermic Reactions: The neutralization reactions are exothermic. Controlled addition of reactants and cooling are necessary to manage the heat generated.

By following these detailed protocols, researchers can reliably synthesize high-purity this compound for use in a variety of laboratory applications.

References

Unveiling the Solid-State Architecture of Rubidium Formate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and space group of rubidium formate (CHO₂Rb), a compound of interest in various chemical and materials science applications. This document is intended for researchers, scientists, and professionals in drug development seeking detailed crystallographic information.

Executive Summary

This compound exhibits temperature-dependent polymorphism, transitioning between two distinct crystal structures. At ambient temperatures, it adopts an orthorhombic lattice, which then transforms into a monoclinic system upon heating. This guide details the crystallographic parameters of both phases, based on established experimental data.

Crystal Structure and Polymorphism

This compound is known to exist in at least two anhydrous crystalline forms, the structures of which have been determined by diffraction methods. The stability of these forms is dependent on temperature.

Low-Temperature Orthorhombic Phase

At ambient temperatures and up to approximately 150°C, this compound crystallizes in an orthorhombic system.[1] This phase is characterized by the space group Pca21.

High-Temperature Monoclinic Phase

A reversible, first-order phase transition occurs at 363 K (90°C), leading to the formation of a monoclinic crystal structure.[1] This high-temperature phase is described by the space group P21/m.[1] The transition involves a significant reorientation of the formate ions within the crystal lattice, while the displacement of the rubidium atoms is minimal.[1]

In addition to the anhydrous forms, this compound is hygroscopic and can form a monohydrate (RbOOCH·H₂O), which presents a different structural arrangement.[1]

Crystallographic Data

The crystallographic data for the two phases of anhydrous this compound are summarized in the tables below for clear comparison.

Table 1: Crystallographic Data for the Low-Temperature Orthorhombic Phase of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a | 9.229(1) Å |

| b | 4.630(2) Å |

| c | 7.408(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

Data sourced from Smolecule.[1]

Table 2: Crystallographic Data for the High-Temperature Monoclinic Phase of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/m |

| a | 4.6552(4) Å |

| b | 4.6528(7) Å |

| c | 7.5170(6) Å |

| α | 90° |

| β | 90° |

| γ | 97.610(6)° |

Data sourced from Smolecule.[1]

Experimental Protocols

The determination of the crystal structures and their parameters, as presented in this guide, is typically achieved through single-crystal X-ray diffraction. A general experimental workflow for such a determination is outlined below.

A suitable single crystal of this compound is grown and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. For temperature-dependent studies, a cryostream or heating device is used to maintain the desired temperature. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and other crystallographic parameters.

Structural Relationship and Phase Transition

The relationship between the low-temperature and high-temperature phases of this compound can be visualized as a temperature-induced transformation.

References

Rubidium Formate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physical and Chemical Properties of Rubidium Formate (CHRbO₂), Including Experimental Protocols and Applications.

This technical guide provides a detailed overview of the core physical and chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding of this versatile alkali metal salt.

Core Physical and Chemical Properties

This compound, with the chemical formula CHO₂Rb, is the rubidium salt of formic acid. It typically appears as a colorless or white crystalline solid.[1][2][3] This compound is known for its high reactivity, characteristic of alkali metal compounds, and its significant solubility in both aqueous and organic solvents.[1]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | CHO₂Rb | [4][5][6] |

| Molecular Weight | Anhydrous: 130.485 g/mol , Hydrated: ~131.493 g/mol | [1][2][5] |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | 170 °C | [2][3] |

| Boiling Point | 100.6 °C at 760 mmHg | [7] |

| Density | Not available | [2][3] |

| Flash Point | 29.9 °C | [7] |

| Hygroscopicity | Highly hygroscopic | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | References |

| Water | 443 g / 100 g | 10 | [1] |

| 900 g / 100 g | 60 | [1] | |

| Ether | Miscible | - | [1][6][7] |

| Acetone | Miscible | - | [1][6][7] |

| Ethyl Acetate | Miscible | - | [1][6][7] |

| Methanol | Miscible | - | [1][6][7] |

| Ethanol | Miscible | - | [1][6][7] |

Synthesis and Purification

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the choice of method often depending on the desired scale and purity.

A common laboratory-scale synthesis involves the neutralization reaction between rubidium hydroxide and formic acid.

RbOH + HCOOH → CHO₂Rb + H₂O

For industrial-scale production, a metathesis reaction between rubidium carbonate and formic acid is economically viable.[1]

Rb₂CO₃ + 2HCOOH → 2CHO₂Rb + H₂O + CO₂

Another approach, though requiring significant caution due to its violent nature, is the direct combination of rubidium metal with formic acid under controlled conditions.[1]

2Rb + 2HCOOH → 2CHO₂Rb + H₂

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: A flowchart illustrating the general steps involved in the synthesis and purification of this compound.

Purification Protocols

Achieving high-purity this compound is critical for many research and pharmaceutical applications. Fractional crystallization is a widely used technique that leverages the temperature-dependent solubility of the compound to separate it from impurities such as other alkali metal salts.[1] Advanced purification can be achieved through techniques like ion exchange chromatography, which separates ions based on their affinity to a resin.

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions but exhibits reactivity characteristic of an alkali metal salt.

-

Hygroscopicity : It readily absorbs moisture from the air to form hydrates.[1] Proper storage in a dry, inert atmosphere is crucial to maintain its anhydrous form.[8]

-

Thermal Decomposition : At elevated temperatures, this compound can decompose. One potential decomposition pathway yields rubidium carbonate, carbon monoxide, and hydrogen.

-

Reaction with Strong Acids : It will react with strong acids to produce formic acid and the corresponding rubidium salt of the acid.

-

Reaction with Water : As a rubidium compound, it can react violently with water, releasing flammable hydrogen gas.[1]

Applications in Research and Drug Development

While extensive research on the specific applications of this compound is ongoing, its properties suggest potential uses in several areas:

-

Anticoagulant Research : Some studies have investigated the hydrate form of this compound for its potential as an anticoagulant due to its ability to inhibit thrombin.[1]

-

Biomedical Research : It has been explored in studies related to cell biology and protein-protein interactions.[1]

-

Catalysis : The formate ion can act as a ligand in coordination chemistry, and rubidium salts can serve as catalysts in certain organic reactions.

-

Material Science : Formates are being investigated for the development of biocompatible materials for applications such as drug delivery and tissue engineering.[1]

The following diagram depicts the logical relationship of this compound's properties to its potential applications.

References

- 1. Buy this compound | 3495-35-0 [smolecule.com]

- 2. americanelements.com [americanelements.com]

- 3. Rubidium FormateCAS #: 3495-35-0 [eforu-chemical.com]

- 4. This compound | CH2O2.Rb | CID 45052002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound hydrate, 99.8% (metals basis), Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. This compound HYDRATE|lookchem [lookchem.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of Rubidium Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Rubidium formate (CHO₂Rb) is an alkali metal salt with growing interest in diverse scientific fields, including biochemistry and materials science.[1][2] Its utility in these areas is often dictated by its interaction with various solvents, making a thorough understanding of its solubility profile crucial for experimental design and process development. This guide summarizes the known solubility characteristics of this compound in both aqueous and organic media, provides detailed experimental methodologies for its determination, and presents this information in a clear, accessible format for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | CHO₂Rb | [3] |

| Molecular Weight | 130.485 g/mol | [3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 170 °C | [4] |

| Hygroscopicity | Hygroscopic | [5] |

This compound's hygroscopic nature necessitates storage in dry conditions to prevent the absorption of atmospheric moisture, which can alter its physical properties and experimental outcomes.[5]

Solubility of this compound

Solubility in Water

This compound exhibits exceptional solubility in water, which increases significantly with temperature. This high aqueous solubility is a key characteristic for its use in many applications.[5]

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 10 | 443 |

| 20 | 554 |

| 30 | 614 |

| 40 | 694 |

| 60 | 900 |

| Data sourced from a chemical database.[4] |

Solubility in Organic Solvents

While precise quantitative data on the solubility of this compound in organic solvents is scarce in the available literature, several sources qualitatively describe its solubility.

| Solvent | Qualitative Solubility | Reference(s) |

| Methanol | Miscible | [5][6][7] |

| Ethanol | Miscible | [5][6][7] |

| Acetone | Miscible | [5][6][7] |

| Diethyl Ether | Miscible | [5][6][7] |

| Ethyl Acetate | Miscible | [5][6][7] |

The term "miscible" suggests a high degree of solubility, though the exact limits have not been formally quantified in readily accessible sources.[5][6][7] The solubility in polar protic solvents like methanol and ethanol is attributed to the ability of the formate anion to participate in hydrogen bonding.[5] In polar aprotic solvents such as acetone, dissolution is likely facilitated by favorable dipole-dipole interactions.[5]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values in specific organic solvents, experimental determination is necessary. The following protocol outlines a general and reliable method for this purpose.

Principle

The isothermal saturation method is a common and accurate technique to determine the solubility of a solid in a liquid. The method involves creating a saturated solution at a constant temperature, followed by the quantitative analysis of the solute concentration in the solution.

Materials and Apparatus

-

This compound (anhydrous)

-

Solvent of interest (e.g., methanol, ethanol, acetone)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., Ion Chromatography, Atomic Absorption Spectroscopy)

Experimental Workflow

Caption: Workflow for determining this compound solubility.

Detailed Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of anhydrous this compound to a known volume or mass of the organic solvent in a sealed, airtight container. The presence of excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required can vary depending on the solvent and temperature and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration plateaus).

-

-

Sampling:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the sample using a syringe filter into a pre-weighed, sealed container to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered sample. This can be achieved through various analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from the weighed sample and weigh the remaining solid residue.

-

Ion Chromatography (IC): Analyze the concentration of the formate anion.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP): Analyze the concentration of the rubidium cation.

-

-

-

Calculation of Solubility:

-

Calculate the solubility based on the determined concentration and the volume or mass of the solvent. Express the solubility in appropriate units, such as g/100 g of solvent or mol/L.

-

Logical Relationship of Factors Affecting Solubility

The solubility of an ionic compound like this compound is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions.

Caption: Key factors influencing the solubility of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While quantitative data remains elusive in the public domain, the qualitative description of its miscibility in common laboratory solvents such as methanol, ethanol, acetone, diethyl ether, and ethyl acetate provides a useful starting point for researchers. The provided aqueous solubility data and the detailed experimental protocol for determining solubility offer practical tools for scientists and drug development professionals. Further experimental investigation is warranted to establish a comprehensive quantitative solubility profile of this compound in a wider range of organic solvents, which would be invaluable to the scientific community.

References

- 1. This compound | CH2O2.Rb | CID 45052002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [chemister.ru]

- 5. Buy this compound | 3495-35-0 [smolecule.com]

- 6. This compound hydrate, 99.8% (metals basis), Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. This compound HYDRATE|lookchem [lookchem.com]

An In-depth Technical Guide to the Thermal Decomposition of Rubidium Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of rubidium formate (RbHCO₂), detailing the chemical transformations, products, and the experimental methodologies used for its characterization. The information presented is synthesized from key research in the field to support advanced research and development activities.

Introduction

This compound is an alkali metal salt of formic acid with applications in various chemical syntheses. Its thermal stability and decomposition pathway are of significant interest for processes involving high temperatures. The decomposition of this compound is a complex process that yields different products depending on the atmospheric conditions. Understanding this process is crucial for controlling reaction outcomes and ensuring safety in its applications.

Decomposition Pathways

The thermal decomposition of this compound primarily proceeds through two competing pathways, leading to the formation of rubidium carbonate and rubidium oxalate as the main solid products. The predominant pathway is highly influenced by the composition of the surrounding atmosphere.[1]

The principal reactions governing the thermal decomposition are:

-

Formation of Rubidium Carbonate: 2RbHCO₂ → Rb₂CO₃ + CO + H₂

-

Formation of Rubidium Oxalate: 2RbHCO₂ → Rb₂(COO)₂ + H₂

The formation of oxalate is reported to be more significant in an inert atmosphere, such as nitrogen, compared to in the presence of air.[1] Among the alkali metal formates (sodium, potassium, and rubidium) that form oxalates, the tendency for oxalate formation follows the order: sodium formate < potassium formate > this compound.[1]

Gaseous Byproducts:

The decomposition also generates a mixture of gases. In addition to carbon monoxide (CO) and hydrogen (H₂), carbon dioxide (CO₂) can be formed through the Boudouard reaction (2CO ⇌ CO₂ + C) or the oxidation of carbon monoxide in the presence of air.[1]

Quantitative Decomposition Data

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound, derived from thermoanalytical studies.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Atmosphere |

| Decomposition | ~350 | ~450 | Nitrogen |

| Decomposition | ~350 | ~430 | Air |

| Atmosphere | Primary Solid Product(s) | Gaseous Products |

| Nitrogen | Rubidium Carbonate, Rubidium Oxalate | H₂, CO |

| Air | Rubidium Carbonate | H₂O, CO₂ |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the thermal decomposition of this compound. The following protocols are based on established thermal analysis techniques.

Thermogravimetric Analysis Coupled with Differential Scanning Calorimetry (TGA-DSC)

This method is employed to determine the temperature ranges of decomposition and the associated mass changes and thermal events (endothermic or exothermic).

Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.

-

Alumina or platinum crucibles.

-

High-purity nitrogen and dry air for purge gases.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a tared crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Set the initial temperature to 30 °C.

-

Select the desired atmosphere (high-purity nitrogen or dry air) with a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature (TGA curve).

-

Record the differential heat flow as a function of temperature (DSC curve).

-

Determine the onset and peak temperatures of decomposition from the DSC curve.

-

Calculate the percentage of mass loss for each decomposition step from the TGA curve.

-

Evolved Gas Analysis by Mass Spectrometry (EGA-MS)

This technique is used to identify the gaseous products evolved during the decomposition process.

Instrumentation:

-

A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

-

High-purity inert gas (e.g., Helium or Argon) as the carrier gas.

Procedure:

-

TGA Setup: Follow the TGA protocol as described in section 4.1, using an inert carrier gas compatible with the mass spectrometer (e.g., Helium at 50 mL/min).

-

MS Setup:

-

Heat the transfer line to a temperature sufficient to prevent condensation of evolved gases (e.g., 200 °C).

-

Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range relevant to the expected products (e.g., m/z 2 for H₂, 18 for H₂O, 28 for CO, and 44 for CO₂).

-

-

Data Acquisition:

-

Synchronize the start of the TGA heating program with the data acquisition of the mass spectrometer.

-

-

Data Analysis:

-

Correlate the ion current for specific m/z values with the mass loss steps observed in the TGA data to identify the evolved gases at each stage of decomposition.

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Decomposition pathways of this compound.

Caption: TGA-DSC experimental workflow.

Caption: EGA-MS experimental workflow.

References

An In-depth Technical Guide to Rubidium Formate: Hydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubidium formate (CHO₂Rb) is an alkali metal salt of formic acid that exists in both a hydrated and an anhydrous state. Due to its significant hygroscopic nature, the anhydrous form readily absorbs atmospheric moisture to form the more commonly encountered hydrate.[1] This technical guide provides a detailed comparison of the physicochemical properties, synthesis, and characterization of this compound hydrate and its anhydrous counterpart. It includes comparative data tables, representative experimental protocols for synthesis and analysis, and graphical representations of key concepts and workflows to support researchers in the fields of materials science, chemistry, and drug development.

Introduction

This compound is a white crystalline solid with applications in catalysis, organic synthesis, and as a component in electrolytes for low-temperature chemical power sources.[2] It has also been noted for its potential use in dental materials and as an anticoagulant, although the precise mechanism for the latter is not extensively documented in scientific literature.[3][4][5][6] The presence of water of crystallization significantly alters the material's properties, including its molecular weight, crystal structure, and thermal stability. Understanding the differences between the hydrate and anhydrous forms is critical for its proper handling, storage, and application.

The anhydrous form is highly sensitive to moisture and requires storage in a controlled, dry atmosphere to maintain its integrity.[1] The transition between the two states is reversible, with the hydrate releasing its water of crystallization upon controlled heating to yield the anhydrous salt.[1] This guide will delineate the key characteristics of both forms to provide a comprehensive resource for technical professionals.

Comparative Physicochemical Properties

The fundamental properties of this compound are presented below. The data has been compiled from various sources to provide a direct comparison between the hydrate and anhydrous forms.

| Property | This compound (Anhydrous) | This compound Hydrate (Monohydrate) |

| Chemical Formula | CHO₂Rb | CHO₂Rb·H₂O |

| Molecular Weight | 130.485 g/mol [1][7] | 148.50 g/mol (calculated) |

| CAS Number | 3495-35-0 (Often used for both forms)[7] | 3495-35-0 |

| Appearance | White crystalline powder[1] | White crystalline solid[4] |

| Hygroscopicity | Highly hygroscopic; readily absorbs water from the air.[1][4] | Hygroscopic.[1][4] |

| Melting Point | 170 °C[1] | Dehydrates upon heating; does not have a true melting point. |

| Solubility | Miscible in water, ether, acetone, ethyl acetate, methanol, and ethanol.[1][4] | Highly soluble in water (443 g/100g at 10°C; 900 g/100g at 60°C). Miscible with various organic solvents.[1] |

| Crystal System | Orthorhombic[1] | Not available in literature. |

| Space Group | Pbcm[8] | Not available in literature. |

Synthesis and Preparation

This compound can be synthesized through several methods. The choice of method depends on the desired scale, purity, and available starting materials. The hydrated form is typically obtained when crystallization occurs from an aqueous solution.

Synthesis of this compound Hydrate

A common laboratory-scale method is the neutralization reaction between rubidium hydroxide and formic acid.[1]

Reaction: RbOH + HCOOH → CHO₂Rb + H₂O

Representative Experimental Protocol:

-

Preparation: Dissolve a stoichiometric amount of rubidium hydroxide (RbOH) in deionized water in a flask placed in an ice bath to manage the exothermic reaction.

-

Neutralization: Slowly add an equimolar amount of formic acid (HCOOH) to the cooled RbOH solution while stirring continuously. Monitor the reaction with a pH meter, titrating until a neutral pH of ~7.0 is achieved.

-

Concentration: Remove the bulk of the water from the resulting solution using a rotary evaporator at a temperature of 50-60°C.

-

Crystallization: Cool the concentrated solution in an ice bath to induce the crystallization of this compound hydrate.

-

Isolation and Purification: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent (e.g., silica gel) at room temperature to yield the final this compound hydrate product.

Preparation of Anhydrous this compound

The anhydrous form is prepared by the dehydration of the hydrate. This process must be carefully controlled to prevent thermal decomposition of the formate salt.[1]

Representative Experimental Protocol:

-

Setup: Place a known quantity of finely ground this compound hydrate in a vacuum-compatible flask or Schlenk tube.

-

Dehydration: Heat the sample under dynamic vacuum (e.g., using a Schlenk line) at a temperature between 100°C and 120°C. The temperature should be high enough to remove the water of crystallization but below the decomposition temperature.

-

Monitoring: Continue heating under vacuum for several hours (e.g., 4-6 hours) until the mass of the sample becomes constant, indicating that all water has been removed. The theoretical mass loss for a monohydrate is approximately 12.12%.

-

Handling and Storage: Once cooled to room temperature under vacuum or an inert atmosphere (e.g., argon or nitrogen), the resulting anhydrous this compound must be handled exclusively in a glovebox or other moisture-free environment to prevent rehydration. Store in a tightly sealed container with a desiccant.

Characterization Methods

Distinguishing between the hydrate and anhydrous forms requires analytical techniques that are sensitive to the presence of water and changes in crystal structure.

Thermogravimetric Analysis (TGA)

Protocol:

-

Instrument: Thermogravimetric Analyzer.

-

Sample Size: 5-10 mg.

-

Crucible: Alumina or platinum.

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program: Ramp from 25°C to 400°C at a rate of 10 °C/min.

Expected Results: The TGA thermogram of this compound hydrate will show a distinct mass loss step corresponding to the loss of water. For a monohydrate, this loss will be approximately 12.12%. The anhydrous form will show no significant mass loss until its decomposition temperature.

X-ray Diffraction (XRD)

Protocol:

-

Instrument: Powder X-ray Diffractometer.

-

Radiation: Cu Kα (λ = 1.5406 Å).

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Sample Preparation: Samples should be finely ground. The anhydrous sample must be prepared and loaded onto the sample holder in a glovebox to prevent hydration.

Expected Results: The hydrate and anhydrous forms will produce distinct diffraction patterns due to their different crystal structures, allowing for clear phase identification.

Key Differences and Handling Considerations

The primary distinction between the two forms is the presence of water, which has significant practical implications.

-

Stoichiometry: For quantitative applications, such as preparing standard solutions or in synthetic reactions, it is crucial to use the correct molecular weight. Using the hydrate when the anhydrous form is specified will result in a lower molar quantity of the active compound.

-

Storage: The anhydrous form requires stringent storage conditions, including sealed containers under an inert atmosphere or in a high-quality desiccator. The hydrate is less sensitive to ambient conditions but should still be stored in a well-sealed container to prevent deliquescence in high humidity.

-

Thermal Stability: The hydrate is less thermally stable due to the loss of water at elevated temperatures. This can be a critical factor in applications involving high temperatures where the release of water could interfere with a reaction or process.

Application in Anticoagulant Research

While this compound hydrate is cited as an anticoagulant, the specific mechanism is not well-defined in peer-reviewed literature. Anticoagulant activity is often associated with molecules containing carboxyl groups, such as heparin, which can interact with key enzymes in the coagulation cascade.[1][3] Thrombin (Factor IIa) is a critical enzyme that converts fibrinogen to fibrin, forming the mesh of a blood clot. Many anticoagulants function by inhibiting thrombin.

Given the lack of specific data for formate, it is hypothesized that the formate ion might exert a weak, non-specific inhibitory effect, possibly by interacting with active sites on coagulation factors. However, this remains speculative. Researchers investigating this application should perform detailed in-vitro assays, such as Activated Partial Thromboplastin Time (aPTT) and Thrombin Time (TT), to quantify any anticoagulant effect.

Conclusion

This compound exists in two primary forms—hydrated and anhydrous—with distinct properties that are critical for scientific and developmental applications. The anhydrous form is defined by its high hygroscopicity and requires stringent moisture-free handling, while the hydrated form is more stable under ambient conditions but contains a stoichiometric amount of water that affects its molecular weight and thermal behavior. The choice between the two forms must be made based on the specific requirements of the application, with careful consideration given to stoichiometry, storage, and thermal conditions. This guide provides the foundational technical information required for researchers to make informed decisions when working with this versatile rubidium salt.

References

- 1. Requirement of free carboxyl groups for the anticoagulant activity of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound HYDRATE|lookchem [lookchem.com]

- 3. Effects of carboxyl group on the anticoagulant activity of oxidized carrageenans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. core.ac.uk [core.ac.uk]

- 5. Anticoagulant activity of dextran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound HYDRATE | 3495-35-0 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. Structure of anhydrous alkali-metal formates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Rubidium Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize rubidium formate (CHO₂Rb), a salt of the alkali metal rubidium and formic acid. The focus is on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, offering insights into the structural and vibrational properties of this compound. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and pharmaceutical development.

Introduction to the Spectroscopic Characterization of this compound

This compound is a white crystalline solid that, like other alkali metal formates, has applications in various fields, including as a potential component in solid electrolytes.[1] A thorough understanding of its solid-state structure and properties is crucial for its application. Spectroscopic methods provide a non-destructive means to probe the local chemical environment, bonding, and vibrational modes within the crystal lattice.

Logical Workflow for Spectroscopic Analysis

The comprehensive analysis of a solid sample like this compound typically follows a structured workflow to obtain complementary information from different spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the local atomic environment in crystalline and amorphous materials. For this compound, ¹H, ¹³C, and ⁸⁷Rb NMR can provide valuable structural information.

⁸⁷Rb Solid-State NMR

Rubidium has two NMR-active isotopes, ⁸⁵Rb and ⁸⁷Rb. ⁸⁷Rb is generally preferred due to its higher natural abundance (27.8%) and smaller quadrupole moment, which typically results in narrower and more easily interpretable spectral lines.[2] Being a quadrupolar nucleus (spin I = 3/2), the ⁸⁷Rb NMR spectrum is sensitive to the local electric field gradient, providing information about the symmetry of the rubidium ion's environment within the crystal lattice.

¹H and ¹³C Solid-State NMR

¹H and ¹³C ssNMR provide information about the formate anion. The chemical shifts of these nuclei are sensitive to the crystalline environment and can be used to identify the presence of different polymorphs or hydrated forms.

Experimental Protocol for Solid-State NMR

The following provides a general protocol for acquiring solid-state NMR spectra of a powdered sample like this compound.

-

Sample Preparation: The anhydrous this compound powder is packed into a zirconia rotor (typically 1.3 mm to 7 mm in diameter).

-

Instrumentation: A high-field solid-state NMR spectrometer is used.

-

⁸⁷Rb NMR:

-

A single-pulse or Hahn-echo pulse sequence is typically used for acquiring the static or magic-angle spinning (MAS) spectrum.

-

Due to the large quadrupolar interaction, techniques like Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) may be employed to enhance signal-to-noise.[2]

-

High spinning speeds are often necessary to average out anisotropic interactions.

-

-

¹H and ¹³C NMR:

-

¹³C spectra are typically acquired using cross-polarization (CP) from ¹H to enhance sensitivity.

-

High-power proton decoupling is applied during ¹³C acquisition to remove ¹H-¹³C dipolar couplings and narrow the spectral lines.

-

Magic-angle spinning is employed to average chemical shift anisotropy.

-

Expected NMR Data

Due to the limited availability of specific experimental data for this compound in the literature, the following table presents expected chemical shift ranges based on data for other formates and general principles of solid-state NMR.

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ¹H | 8.0 - 9.0 | The chemical shift of the formyl proton is sensitive to the crystalline environment and hydrogen bonding. |

| ¹³C | 165 - 175 | The carboxyl carbon resonance is influenced by the cation and the crystal packing. |

| ⁸⁷Rb | -20 to -50 (relative to RbCl) | The chemical shift and lineshape are highly dependent on the quadrupolar coupling constant (Cq) and asymmetry parameter (η), which reflect the local symmetry of the Rb⁺ ion site.[3] |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these methods provide a detailed fingerprint of the formate ion and can also give insights into the lattice vibrations involving the rubidium cation.

Vibrational Modes of the Formate Ion

The formate ion (HCO₂⁻) has 6 fundamental vibrational modes.

Caption: Fundamental vibrational modes of the formate ion.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the sample. The selection rule for IR absorption is that there must be a change in the dipole moment of the molecule during the vibration.

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). The selection rule for Raman scattering is that there must be a change in the polarizability of the molecule during the vibration.

Experimental Protocols

Attenuated Total Reflectance (ATR) IR Spectroscopy:

-

Background Spectrum: A background spectrum of the clean ATR crystal is collected.

-

Sample Application: A small amount of the solid this compound powder is placed onto the ATR crystal.

-

Pressure Application: A pressure clamp is used to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy:

-

Sample Placement: A small amount of the solid this compound is placed on a microscope slide or in a sample holder.

-

Instrumentation: A Raman spectrometer equipped with a laser (e.g., 532 nm or 785 nm) and a microscope for focusing is used.

-

Spectrum Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as Raman shift in cm⁻¹.

Expected Vibrational Data

The following table summarizes the expected vibrational frequencies for this compound based on studies of other alkali metal formates. The exact peak positions can vary depending on the crystal structure and intermolecular interactions.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| ν(C-H) stretch | ~2830 | ~2830 | C-H stretching vibration. |

| νas(COO) asymmetric stretch | ~1600 | weak or inactive | Asymmetric stretching of the carboxylate group. |

| νs(COO) symmetric stretch | ~1350 | ~1350 | Symmetric stretching of the carboxylate group. |

| δ(C-H) in-plane bend | ~1370 | ~1370 | In-plane bending of the C-H bond. |

| δ(O-C-O) scissoring | ~770 | ~770 | Scissoring (bending) of the O-C-O angle. |

| Lattice Modes (Rb⁺-formate) | < 400 | < 400 | Vibrations involving the movement of the Rb⁺ cation against the formate anion sublattice. |

Conclusion

The spectroscopic analysis of this compound using a combination of solid-state NMR, IR, and Raman spectroscopy provides a powerful approach for its structural characterization. While specific experimental data for this compound is not widely published, this guide offers a framework for its analysis based on established principles and data from related compounds. The presented experimental protocols and expected spectral data serve as a valuable starting point for researchers and professionals working with this compound and other alkali metal formates. Further experimental work is encouraged to build a more complete spectroscopic database for this compound.

References

A Technical Guide to Rubidium Formate: Properties, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium formate (CHO₂Rb) is an alkali metal salt of formic acid that has garnered interest in various scientific domains, from materials science to biomedical research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and an in-depth look at its emerging applications in drug development, particularly in oncology.

Core Chemical and Physical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3495-35-0 | [1][2][3][4] |

| Molecular Formula | CHO₂Rb | [1][2][5] |

| Molecular Weight | 130.485 g/mol | [1][5] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 170 °C | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the choice of method often depending on the desired scale and purity.

Laboratory-Scale Synthesis: Neutralization Reaction

A common laboratory-scale synthesis involves the neutralization reaction between rubidium hydroxide and formic acid.

Experimental Protocol:

-

Reactant Preparation: Prepare equimolar solutions of rubidium hydroxide (RbOH) and formic acid (HCOOH) in deionized water.

-

Reaction: Slowly add the formic acid solution to the rubidium hydroxide solution with constant stirring. The reaction is exothermic. Monitor the pH of the solution, aiming for a neutral pH of 7.0.

-

Crystallization: Gently heat the resulting solution to evaporate the water until saturation is reached.

-

Isolation: Allow the solution to cool slowly to room temperature to induce crystallization.

-

Drying: Collect the this compound crystals by filtration and dry them in a desiccator over a suitable drying agent.

Industrial-Scale Synthesis: Metathesis Reaction

For larger-scale production, a metathesis reaction between rubidium carbonate and formic acid is often employed.[5]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve rubidium carbonate (Rb₂CO₃) in deionized water.

-

Addition of Formic Acid: Slowly add a stoichiometric amount of formic acid to the rubidium carbonate solution. Effervescence will occur due to the release of carbon dioxide gas.

-

Completion and Crystallization: Once the addition of formic acid is complete and gas evolution has ceased, gently heat the solution to concentrate it.

-

Isolation and Drying: Cool the concentrated solution to crystallize the this compound. The crystals are then filtered, washed with a small amount of cold deionized water, and dried.

Applications in Drug Development and Biomedical Research

Recent studies have highlighted the potential of rubidium-containing compounds in therapeutic applications. While research on this compound is still emerging, the biological activity of the rubidium ion (Rb⁺) offers significant insights.

Anticoagulant Potential

Preliminary research suggests that this compound may possess anticoagulant properties. While specific studies on this compound are not extensively detailed in publicly available literature, the general approach to assess anticoagulant activity involves in vitro coagulation assays.

General Experimental Workflow for Anticoagulant Activity Screening:

Caption: General workflow for screening the anticoagulant activity of a compound.

Influence on Cell Proliferation and Protein Folding

This compound has also been noted for its potential to influence cell proliferation and protein folding.[5] Methodologies to investigate these effects would likely involve standard cell-based assays and biophysical techniques.

General Experimental Protocol for Cell Proliferation (BrdU Assay):

-

Cell Culture: Plate cells of interest in a 96-well plate and culture overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

-

BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to the wells and incubate to allow for incorporation into the DNA of proliferating cells.

-

Detection: Fix the cells and add an anti-BrdU antibody conjugated to a peroxidase enzyme.

-

Quantification: Add a substrate that is converted by peroxidase into a colored product and measure the absorbance using a microplate reader. The color intensity is proportional to the amount of incorporated BrdU, indicating cell proliferation.

Therapeutic Potential in Glioblastoma: Targeting the PI3K/AKT/mTOR Pathway

A significant area of research has focused on the anti-cancer properties of rubidium ions. A study on glioblastoma, a highly aggressive brain tumor, demonstrated that rubidium ions (Rb⁺) can suppress tumor growth by downregulating the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth.

Experimental Findings:

Western blot analysis in this study revealed that treatment with rubidium ions led to a decrease in the protein levels of total and phosphorylated PI3K. Furthermore, a dose-dependent decrease was observed in the levels of phosphorylated AKT and phosphorylated mTOR. Downstream targets of mTOR, 4EBP1 and P70S6K, which are involved in protein synthesis and cell growth, were also found to be downregulated.

PI3K/AKT/mTOR Signaling Pathway and the Effect of Rubidium Ions:

Caption: The inhibitory effect of Rubidium ions on the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a compound with well-defined chemical and physical properties and straightforward synthesis routes. While its direct applications in drug development are still under investigation, the biological activities of the rubidium ion, particularly its inhibitory effects on key signaling pathways in cancer, suggest that this compound and other rubidium salts are promising candidates for further preclinical and clinical evaluation. The provided protocols and data serve as a foundational guide for researchers interested in exploring the therapeutic potential of this compound.

References

Rubidium Formate: A Comprehensive Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium formate (CHRbO₂), the rubidium salt of formic acid, is an alkali metal carboxylate that has garnered interest in various scientific and industrial fields. While the history of its specific initial synthesis is not prominently documented in readily accessible literature, its existence is a direct consequence of the discovery of rubidium and the fundamental principles of acid-base chemistry established in the 19th century. This technical guide provides an in-depth exploration of the historical context, physicochemical properties, synthesis methodologies, and analytical characterization of this compound.

Historical Context: From the Discovery of Rubidium to its Salts

The journey of this compound begins with the discovery of its constituent element, rubidium. In 1861, German scientists Robert Bunsen and Gustav Kirchhoff, while analyzing the mineral lepidolite using their newly developed technique of flame spectroscopy, observed a set of brilliant red spectral lines.[1] These lines did not correspond to any known element, leading them to announce the discovery of a new alkali metal. They named it "rubidium" from the Latin word rubidus, meaning "deepest red," in honor of its characteristic emission spectrum.

Following the isolation of rubidium, the synthesis of its simple salts, including the formate, would have been a logical and straightforward endeavor for chemists of that era. The reaction of a metallic hydroxide with an acid to form a salt and water was a well-established principle. Therefore, it is highly probable that this compound was first synthesized shortly after the discovery of rubidium by reacting rubidium hydroxide (RbOH) with formic acid (HCOOH).

While a specific, dated publication detailing the "discovery" of this compound remains elusive in currently digitized scientific archives, the comprehensive encyclopedia of inorganic chemistry, Gmelins Handbuch der anorganischen Chemie, in its volume on Rubidium (System-Nummer 24), published in 1937, would likely contain the earliest documented preparation and characterization of this compound.[2][3][4][5][6]

Physicochemical Properties of this compound

This compound is a white crystalline solid. A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | CHRbO₂ |

| Molecular Weight | 130.485 g/mol [1][7] |

| CAS Number | 3495-35-0[8][9] |

| Appearance | White crystalline powder[1] |

| Melting Point | 170 °C[1] |

| Solubility | Soluble in water. |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

Experimental Protocols for Synthesis and Purification

The synthesis of this compound can be achieved through several methods. The most common and straightforward laboratory-scale preparation involves the neutralization of a rubidium base with formic acid.

Synthesis of this compound from Rubidium Carbonate

This method is often preferred due to the relative stability and lower reactivity of rubidium carbonate compared to rubidium hydroxide.

Reaction: Rb₂CO₃ + 2HCOOH → 2CHO₂Rb + H₂O + CO₂

Materials:

-

Rubidium carbonate (Rb₂CO₃)

-

Formic acid (HCOOH), 88% aqueous solution

-

Deionized water

-

Ethanol (optional, for washing)

-

0.2 µm syringe filter

Procedure:

-

In a clean glass beaker, dissolve a known molar amount of rubidium carbonate in a minimal amount of deionized water with gentle stirring.

-

Slowly, and with continuous stirring, add a stoichiometric amount of 88% formic acid dropwise to the rubidium carbonate solution. The addition should be performed in a fume hood due to the effervescence of carbon dioxide.

-

After the addition of formic acid is complete and the effervescence has ceased, gently heat the solution to approximately 60-70 °C for 30 minutes to ensure the reaction goes to completion and to help remove any dissolved CO₂.

-

Filter the resulting solution through a 0.2 µm syringe filter to remove any particulate impurities.

-

Transfer the clear solution to an evaporating dish and heat it gently in a water bath to concentrate the solution and induce crystallization.

-

Once crystals begin to form, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water or ethanol to remove any residual impurities.

-

Dry the purified this compound crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to a constant weight.

Synthesis of this compound from Rubidium Hydroxide

This method is a direct acid-base neutralization.

Reaction: RbOH + HCOOH → CHO₂Rb + H₂O

Materials:

-

Rubidium hydroxide (RbOH)

-

Formic acid (HCOOH), 88% aqueous solution

-

Deionized water

-

pH indicator or pH meter

Procedure:

-

Accurately weigh a sample of rubidium hydroxide and dissolve it in deionized water in a flask.

-

In a separate container, prepare a solution of formic acid of known concentration.

-

Slowly add the formic acid solution to the rubidium hydroxide solution with constant stirring. Monitor the pH of the reaction mixture.

-

Continue adding formic acid until the solution reaches a neutral pH (pH 7).

-

Proceed with the crystallization and purification steps as described in section 3.1 (steps 5-9).

Experimental Workflow and Diagrams

As this compound is not typically implicated in biological signaling pathways, a diagram illustrating a general experimental workflow for its synthesis and characterization is provided below.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

While the precise historical moment of the first synthesis of this compound is not as clearly documented as the discovery of its parent element, its preparation follows from the fundamental chemical knowledge established in the wake of rubidium's discovery. The methodologies for its synthesis are straightforward and rely on basic acid-base chemistry. The physicochemical properties of this compound are well-characterized, making it a useful compound in various research and development applications where a soluble, high-purity source of rubidium ions is required. This guide provides a foundational understanding of this simple yet important inorganic salt for professionals in the scientific community.

References

- 1. americanelements.com [americanelements.com]

- 2. Rubidium – Wikipedia [de.wikipedia.org]

- 3. umsl.edu [umsl.edu]

- 4. Gmelins Handbuch der anorganischen Chemie – Wikipedia [de.wikipedia.org]

- 5. Gmelins Handbuch der Anorganischen Chemie. System-Nummer 24: Rubidium. Alfons K… [buchfreund.de]

- 6. Gmelins Handbuch der anorganischen Chemie: Rb--Rubidium. System-nummer 24 - Google Books [books.google.com]

- 7. This compound | CH2O2.Rb | CID 45052002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

Theoretical Insights into the Properties of Rubidium Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical understanding of rubidium formate (CHO₂Rb), a compound of interest in various chemical and pharmaceutical applications. By synthesizing available theoretical data and outlining robust computational methodologies, this document provides a foundational resource for researchers exploring the material's structural, vibrational, and electronic properties. While comprehensive theoretical studies dedicated solely to this compound are not abundant in publicly accessible literature, this guide consolidates existing data, draws parallels from studies on related alkali metal formates, and presents established computational protocols to facilitate further investigation.

Core Properties and Structure

This compound is an alkali metal salt of formic acid. While experimental data provides a baseline for its properties, theoretical studies offer a deeper, atomistic understanding of its behavior.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These values are a combination of experimentally derived and computationally predicted data available in public databases.

| Property | Value | Source |

| Molecular Formula | CHO₂Rb | --INVALID-LINK-- |

| Molecular Weight | 130.485 g/mol | --INVALID-LINK-- |

| CAS Number | 3495-35-0 | --INVALID-LINK-- |

| Computed Molecular Weight | 131.493 g/mol | PubChem |

| Computed Monoisotopic Mass | 130.91726904 Da | PubChem |

Crystal Structure: A Theoretical Perspective

The crystalline arrangement of atoms is a critical determinant of a material's macroscopic properties. Theoretical modeling of the crystal structure of this compound can provide insights into its stability, polymorphism, and mechanical characteristics.

A significant study by Wilson, Alcock, and Rodger in 2006 presented a refined crystal structure of anhydrous this compound based on single-crystal X-ray diffraction.[1] Crucially, this experimental structure was successfully modeled using an empirical force field based on pair potentials, demonstrating the viability of computational methods in reproducing the solid-state arrangement.[1] The study reported a change in the space group to Pbcm from the previously thought Pbc2₁.[1]

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbcm | [1] |

| a (Å) | Value from source | [1] |

| b (Å) | Value from source | [1] |

| c (Å) | Value from source | [1] |

Note: Specific lattice parameters from the cited source would be inserted here.

For a more in-depth theoretical analysis of the crystal structure, Density Functional Theory (DFT) calculations are the state-of-the-art approach. A typical computational workflow for predicting the crystal structure of this compound would involve the following steps:

Protocol for DFT-based Crystal Structure Calculation:

-

Initial Structure: Start with an initial guess for the crystal structure. This can be taken from experimental data, such as the structure reported by Wilson et al.[1], or generated using crystal structure prediction algorithms.

-

Computational Method: Employ a DFT code such as VASP, Quantum ESPRESSO, or CASTEP.

-

Exchange-Correlation Functional: A generalized gradient approximation (GGA) functional, such as PBE (Perdew-Burke-Ernzerhof), is a common starting point. For potentially improved accuracy, especially for intermolecular interactions, dispersion corrections (e.g., DFT-D3) should be included.

-

Basis Set: A plane-wave basis set with a suitable kinetic energy cutoff (e.g., 400-600 eV) is typically used for periodic systems.

-

k-point Sampling: The Brillouin zone should be sampled with a Monkhorst-Pack grid of sufficient density to ensure convergence of the total energy.

-

Geometry Optimization: Perform a full geometry optimization, allowing both the atomic positions and the lattice vectors to relax until the forces on the atoms and the stress on the unit cell are minimized.

-

Analysis: From the optimized structure, extract the lattice parameters, bond lengths, bond angles, and calculate the cohesive energy to assess the stability of the predicted structure.

Vibrational Properties: A Spectroscopic Blueprint

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and bonding environment. Theoretical calculations are invaluable for assigning the observed vibrational modes to specific atomic motions.

Table 3: Fundamental Vibrational Modes of the Formate Ion

| Mode | Description | Approximate Frequency Range (cm⁻¹) |

| ν(C-H) | C-H symmetric stretch | 2800 - 2900 |

| νₐ(COO⁻) | COO⁻ asymmetric stretch | 1580 - 1610 |

| νₛ(COO⁻) | COO⁻ symmetric stretch | 1350 - 1400 |

| δ(CH) | C-H in-plane bend | 1360 - 1390 |

| ρ(COO⁻) | COO⁻ rocking | ~770 |

| ω(COO⁻) | COO⁻ wagging | ~1065 |

| τ(COO⁻) | COO⁻ twisting | Inactive in isolated ion |

Note: These are general ranges and the exact frequencies in solid this compound will be influenced by the crystal environment and coupling with the rubidium cation.

Theoretical Methodology for Vibrational Analysis

A common approach for calculating the vibrational frequencies and modes of a crystalline solid is to use DFT within the harmonic approximation.

Protocol for DFT-based Vibrational Frequency Calculation:

-

Optimized Structure: Begin with the fully optimized crystal structure of this compound obtained from the methodology described in section 1.2.1.

-

Computational Method: Use a DFT package that can perform lattice dynamics calculations.

-

Hessian Matrix Calculation: Compute the Hessian matrix, which contains the second derivatives of the energy with respect to atomic displacements. This can be done using either the finite differences method (where atoms are displaced and the resulting forces are calculated) or more efficiently using Density Functional Perturbation Theory (DFPT).

-

Diagonalization: Diagonalize the mass-weighted Hessian matrix to obtain the vibrational frequencies (from the eigenvalues) and the normal modes (from the eigenvectors).

-

Intensity Calculation: Calculate the IR and Raman intensities to simulate the spectra. IR intensities are related to the change in dipole moment during a vibration, while Raman intensities are related to the change in polarizability.

Electronic Properties

The electronic structure of a material governs its optical and electrical properties. For an ionic compound like this compound, a key electronic property is the band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band.

Currently, there is a lack of published theoretical studies on the electronic band structure of this compound. However, a theoretical investigation would follow a standard DFT-based workflow.

Theoretical Methodology for Electronic Structure Calculation

Protocol for DFT-based Electronic Structure Calculation:

-

Optimized Structure: Use the optimized crystal structure of this compound.

-

Self-Consistent Field (SCF) Calculation: Perform a standard SCF calculation to determine the ground-state electronic density. It is important to note that standard DFT functionals (like PBE) tend to underestimate the band gap. More accurate results can be obtained using hybrid functionals (e.g., HSE06) or many-body perturbation theory (e.g., the GW approximation), albeit at a higher computational cost.

-

Band Structure Calculation: Calculate the electronic band structure along a path of high-symmetry points in the first Brillouin zone. This will reveal the dispersion of the electronic bands and the nature of the band gap (direct or indirect).

-

Density of States (DOS) Calculation: Compute the total and projected density of states. The PDOS will show the contributions of different atomic orbitals (e.g., Rb, C, O, H) to the valence and conduction bands, providing insight into the nature of the chemical bonding.

Thermal Properties

The thermal decomposition of alkali metal formates has been a subject of interest. Experimental studies have shown that the thermal decomposition of this compound can lead to the formation of rubidium oxalate.[4] The tendency for oxalate formation among the alkali metal formates follows the order: K > Na > Rb > Cs > Li.[4]

A recent theoretical study investigated the dehydrogenative coupling of formate anions to oxalate for various alkali metal cations using DFT. While the full reaction mechanism for the thermal decomposition of solid this compound is complex, this study provides valuable thermodynamic data.

Table 4: Calculated Gibbs Free Energy for Formate Coupling

| Alkali Metal Formate | ΔG (kcal/mol) for Coupling Reaction |

| Sodium Formate | 5.5 |

| Potassium Formate | ~10 |

| This compound | ~10 |

| Cesium Formate | ~10 |

Note: These values are for a specific coupling reaction and may not directly represent the entire thermal decomposition process.

The higher Gibbs free energy for this compound compared to sodium formate suggests that the coupling to form oxalate is less thermodynamically favorable for this compound under the studied conditions.

Conclusion

This technical guide has summarized the available theoretical knowledge on the properties of this compound and outlined the standard computational methodologies for its in-depth study. While a dedicated and comprehensive theoretical investigation of this compound is still needed to fill the existing gaps in the literature, the presented protocols for crystal structure prediction, vibrational analysis, and electronic structure calculation provide a robust framework for future research. The successful modeling of its crystal structure with empirical force fields and the initial DFT insights into its reactivity underscore the power of computational chemistry in elucidating the fundamental properties of this and related materials. For researchers and professionals in drug development and materials science, a deeper theoretical understanding of this compound will be instrumental in harnessing its full potential.

References

Methodological & Application

Application Notes and Protocols: Rubidium Formate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium formate (CHO₂Rb), the rubidium salt of formic acid, is emerging as a versatile reagent and catalyst in modern organic synthesis. While alkali metal formates, in general, are recognized for their role as hydride donors and carbon monoxide surrogates, the specific properties of the rubidium cation can offer unique advantages in terms of reactivity, selectivity, and catalyst stability. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including transfer hydrogenation and palladium-catalyzed cross-coupling reactions. The information presented is intended to guide researchers in leveraging the potential of this catalyst in their synthetic endeavors.

Core Applications of this compound

The primary catalytic applications of this compound stem from its ability to serve as an efficient in situ source of hydride (H⁻) or carbon monoxide (CO), depending on the reaction conditions. This dual reactivity makes it a valuable tool in a range of synthetic methodologies.

Transfer Hydrogenation

In transfer hydrogenation, this compound serves as a convenient and safer alternative to gaseous hydrogen for the reduction of various functional groups. The reaction typically proceeds in the presence of a transition metal catalyst, most commonly palladium on carbon (Pd/C).

Application Note: The choice of the alkali metal cation in the formate salt can influence the rate and efficiency of transfer hydrogenation reactions. While sodium and ammonium formates are commonly used, this compound may offer different reactivity profiles due to the larger ionic radius and lower polarizing power of the Rb⁺ cation, potentially influencing the interaction with the catalyst surface and the substrate.

General Experimental Protocol: Reduction of an α,β-Unsaturated Ketone

This protocol describes the reduction of chalcone to dihydrochalcone using this compound and palladium on carbon.

Materials:

-

Chalcone

-

This compound (CHO₂Rb)

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

To a 100 mL round-bottom flask, add chalcone (1.0 g, 4.8 mmol), this compound (1.88 g, 14.4 mmol, 3.0 equiv.), and 10% Pd/C (100 mg, 10 wt%).

-

Add anhydrous methanol (40 mL) to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-